4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide
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Description
4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide, also known as NITD-008, is a chemical compound with potential therapeutic applications. It is a useful research chemical used in various research applications .
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is complex, with a molecular weight of 455.71. It contains nitrophenyl, trichlorophenyl, sulfonyl, and thiosemicarbazide functional groups .Scientific Research Applications
Synthesis and Biological Evaluation
Thiosemicarbazides, including 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide, have been studied extensively for their biological applications. A series of novel sulfonylthiosemicarbazides were synthesized and structurally characterized using spectroscopic techniques. These compounds displayed significant cytotoxicity against cancer cell lines, including the human breast cancer cell line MCF7 and prostate cancer cell line PC3, but were non-cytotoxic to the nonmalignant fibroblast L929 cell line. The compounds induced apoptosis in cancer cells via an increase in Bax protein expression and a decrease in Bcl-2 protein expression, signifying the induction of mitochondrial apoptosis. Moreover, they demonstrated strong inhibition of the DPPH radical, indicating antioxidant activity and potential as new anticancer agents (Şenkardeş et al., 2019).
Spectral and X-ray Diffraction Studies
Thiosemicarbazides and their derivatives are recognized for their significance in biological activity and various applications in pharmaceutical and industrial fields. The cyclization of specific thiosemicarbazides resulted in compounds like N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine (NPPOA). The chemical structures of these compounds were determined by IR, mass, and X-ray diffraction studies. The crystal structure revealed the presence of multiple types of hydrogen bonds, indicating a complex molecular interaction and potential for diverse chemical and biological applications (Aparna et al., 2011).
Quantum Mechanical Characterization and Biological Potential
A study focused on the synthesis and quantum mechanical characterization of new 1-(5-nitro-benzimidazole-2′-yl-sulfonyl-acetyl)-4-aryl-thiosemicarbazides with potential tuberculostatic action. The chemical structures were confirmed by spectral analysis, and the compounds were characterized for their quantum-mechanical parameters and potential tuberculostatic action, compared with the reference drug isoniazid. This highlights the therapeutic potential and the complex chemical nature of thiosemicarbazide derivatives (Cheptea et al., 2022).
properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N4O4S2/c14-9-5-11(16)12(6-10(9)15)26(23,24)19-18-13(25)17-7-1-3-8(4-2-7)20(21)22/h1-6,19H,(H2,17,18,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDWBDKOGMXUER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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